molecular formula C12H17F2NO4 B13494441 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B13494441
M. Wt: 277.26 g/mol
InChI Key: SRXKXVDBUUMBPX-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[410]heptane-6-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure. The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.

    Oxidation and Reduction: The bicyclic structure can be subjected to oxidation and reduction reactions to modify the functional groups.

    Hydrolysis: The tert-butoxycarbonyl group can be removed through hydrolysis under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate the removal of the Boc group.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the free amine.

Scientific Research Applications

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its bicyclic structure and fluorinated groups can be utilized in developing advanced materials with unique properties, such as high thermal stability and resistance to degradation.

    Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of fluorinated molecules with biological systems.

    Chemical Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The fluorinated groups and bicyclic structure allow it to bind to particular enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic acid, 1,1-dimethylethyl ester
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Uniqueness

3-(Tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is unique due to its combination of a bicyclic structure with fluorinated groups and a tert-butoxycarbonyl protecting group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

7,7-difluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-5-4-11(8(16)17)7(6-15)12(11,13)14/h7H,4-6H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXKXVDBUUMBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C(C1)C2(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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